molecular formula C15H19N3O2 B2923587 N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-73-1

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2923587
CAS No.: 852368-73-1
M. Wt: 273.336
InChI Key: LKLIRFUAGNTUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-73-1) is a high-purity indole-glyoxylamide derivative supplied for research purposes. This compound features a molecular formula of C 15 H 19 N 3 O 2 and a molecular weight of 273.336 g/mol [ citation:1 ]. Its structure consists of a 2-methylindole core substituted at the 3-position with a 2-oxoacetamide group linked to a 2-(dimethylamino)ethyl side chain, a configuration of significant interest in medicinal chemistry [ citation:1 ]. Indole-glyoxylamide scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities [ citation:3 ]. Structural analogs of this compound have demonstrated potent anti-proliferative activity against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers, making it a valuable scaffold for investigating novel oncology therapeutics [ citation:3 ]. Computational target profiling suggests potential interactions with key kinase domains, such as Protein Kinase C (PKC) and Cyclin-Dependent Kinase 2 (CDK2) [ citation:1 ]. Predicted pharmacokinetic properties indicate moderate blood-brain barrier permeation and a low likelihood for CYP2D6 inhibition [ citation:1 ]. This product is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications [ citation:1 ].

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-13(11-6-4-5-7-12(11)17-10)14(19)15(20)16-8-9-18(2)3/h4-7,17H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLIRFUAGNTUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can interact with viral proteins, inhibiting their replication and spread .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Molecular Weight (g/mol) Key Features Implications Reference
Target Compound 2-methylindole, dimethylaminoethyl 273.33 Tertiary amine (solubility), methyl on indole Balanced solubility and lipophilicity; potential CNS or enzyme-targeting activity
N-Ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Ethyl group (instead of dimethylaminoethyl) 230.26 Neutral ethyl substituent Reduced polarity, lower solubility; limited ionic interactions
N-Benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Benzyl group 300.34 Aromatic benzyl substituent Increased lipophilicity; potential π-π stacking interactions with hydrophobic targets
2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide 5-methoxyindole, N,N-dimethyl 246.26 Methoxy (electron-donating), dimethylacetamide Enhanced lipophilicity; reduced hydrogen-bonding capacity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide 3,4-dimethoxyphenethyl 368.41 Bulky aromatic substituent with methoxy groups High molecular weight; potential for enhanced receptor binding via aromatic interactions
Polyphenylglyoxamide derivatives (e.g., 18a–18c) Sulfonamide, quaternary ammonium, long alkyl chains ~500–600 Amphiphilic structure Designed for membrane disruption; antibacterial activity
D-24851 Pyridinyl, chlorobenzyl Not specified Microtubule-destabilizing agent Anticancer activity; efficacy against multidrug-resistant tumors

Key Structural and Functional Differences:

Substituent Effects on Solubility: The dimethylaminoethyl group in the target compound enhances aqueous solubility due to its tertiary amine, which can protonate under physiological pH . In contrast, analogs like N-benzyl-2-(2-methylindol-3-yl)-2-oxoacetamide or N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide exhibit higher lipophilicity, reducing solubility but improving membrane permeability.

Biological Activity Correlations: D-24851 () shares an indole-glyoxylamide scaffold but incorporates a pyridinyl-chlorobenzyl group, enabling microtubule inhibition and overcoming multidrug resistance . The target compound’s dimethylaminoethyl group may favor interactions with cationic-binding enzymes or receptors, such as serotoninergic targets.

Impact of Heterocyclic Modifications: Thiazolidinone-indole hybrids () introduce additional heterocycles, increasing molecular complexity and targeting diverse pathways (e.g., antimicrobial or anti-inflammatory) . The target compound’s simpler structure may offer better pharmacokinetic profiles.

The target compound’s methyl group provides steric hindrance without significant electronic modulation.

Biological Activity

N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known by its CAS number 1421373-65-0, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C28_{28}H33_{33}N7_{7}O2_{2}, with a molecular weight of approximately 499.62 g/mol. The IUPAC name for this compound is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.

This compound has been studied for its interaction with various biological targets:

  • Serotonergic Receptors : The compound exhibits agonistic activity at serotonin receptors, particularly the 5-HT(1F) receptor. This receptor is implicated in the modulation of pain pathways, making the compound a candidate for migraine therapy by inhibiting neurogenic inflammation associated with migraines .
  • Selectivity and Affinity : In studies comparing various compounds, it has shown high binding affinity and selectivity towards the 5-HT(1F) receptor over other serotonergic and non-serotonergic receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation .

Pharmacokinetics

Research indicates that this compound possesses favorable pharmacokinetic properties:

  • Oral Bioavailability : It has been reported to have significant oral bioavailability, with values around 62% to 66% in animal models, indicating effective absorption when administered orally .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Investigated the agonistic effect on 5-HT(1F) receptors; demonstrated inhibition of neurogenic dural inflammation in migraine models .
Study 2 Assessed the pharmacokinetic profile; confirmed high oral bioavailability and favorable absorption characteristics in rats .
Study 3 Evaluated selectivity against over 40 other receptors; confirmed high specificity for serotonergic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[2-(dimethylamino)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves coupling 2-methylindole-3-acetic acid derivatives with dimethylaminoethylamine. Key steps include:

  • Acylation : Reacting 2-methylindole-3-glyoxylic acid with thionyl chloride to form the acid chloride, followed by coupling with N,N-dimethylethylenediamine under basic conditions (e.g., pyridine or DIPEA) .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethyl acetate .
  • Characterization : ¹H/¹³C NMR (e.g., δ 7.69 ppm for indole NH, δ 2.14 ppm for acetyl CH₃), ESI-MS (M+H⁺ peak at m/z 347), and HPLC purity >95% .

Q. How does the dimethylaminoethyl group influence the compound’s solubility and reactivity?

  • The dimethylaminoethyl moiety enhances water solubility via protonation of the tertiary amine under acidic conditions, facilitating formulation for biological assays. It also participates in hydrogen bonding with target proteins, as observed in molecular docking studies of related indole acetamides .

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Primary Methods :

  • NMR Spectroscopy : Confirms substituent positions (e.g., indole C3 substitution, dimethylaminoethyl integration).
  • Mass Spectrometry : ESI/APCI(+) detects molecular ion clusters (e.g., M+Na⁺ at m/z 369) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in different assay systems?

  • Approach :

  • Dose-Response Repetition : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay Validation : Compare results in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems to rule out off-target interactions .
  • Metabolic Stability : Assess hepatic microsome stability (e.g., rat/human liver S9 fractions) to determine if rapid degradation explains variability .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target receptors (e.g., GPCRs)?

  • Methodology :

  • Structural Modifications : Introduce steric hindrance at the indole C5 position (e.g., bromine substitution) to block off-target binding pockets .
  • Computational Screening : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding affinities for kinase ATP-binding sites vs. GPCRs .
  • Selectivity Panels : Profile against kinase families (e.g., PKC, PIM) and GPCR arrays (e.g., serotonin receptors) .

Q. How do substituents on the indole ring (e.g., methyl at C2) modulate electronic properties and bioactivity?

  • Key Findings :

  • Electron Density : The 2-methyl group increases indole ring electron density, enhancing π-π stacking with aromatic residues in target proteins (e.g., observed in X-ray co-crystallography of analogs) .
  • Bioactivity Impact : Methyl substitution at C2 improves metabolic stability by reducing CYP3A4-mediated oxidation .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Root Causes :

  • Cell Line Variability : Inflammatory response thresholds differ between RAW264.7 macrophages (high sensitivity) and primary human monocytes (lower sensitivity) .
  • Compound Stability : Degradation under assay conditions (e.g., DMSO stock oxidation) may reduce apparent potency. Use fresh stocks and confirm stability via LC-MS .
    • Resolution : Standardize assay protocols (e.g., pre-incubation time, serum-free media) and include positive controls (e.g., dexamethasone) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Models :

  • Pharmacokinetics : Sprague-Dawley rats (IV/PO dosing) with plasma sampling over 24h; calculate AUC, t₁/₂, and bioavailability .
  • Toxicity : Acute toxicity in zebrafish embryos (LC₅₀ determination) and subchronic dosing in mice (28-day OECD 407 guideline) .

Methodological Challenges

Q. How can low yields in the final coupling step be improved?

  • Solutions :

  • Coupling Reagents : Replace HATU with T3P® (propanephosphonic acid anhydride) to enhance efficiency .
  • Solvent Optimization : Use DMF with 10% LiCl to stabilize reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.